molecular formula C24H23N3S2 B2882584 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole CAS No. 477887-92-6

3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B2882584
CAS No.: 477887-92-6
M. Wt: 417.59
InChI Key: PGCMQAKGQOPVGN-UHFFFAOYSA-N
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Description

The compound 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a 1,2,4-triazole derivative featuring:

  • A 4,5-dihydronaphtho[1,2-b]thiophene moiety, a fused bicyclic system with sulfur, contributing to aromaticity and lipophilicity.
  • An ethyl group at position 4, which may influence steric and electronic properties.
  • A (3-methylbenzyl)sulfanyl substituent at position 5, introducing a thioether linkage and aromatic bulk.

Properties

IUPAC Name

3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3S2/c1-3-27-23(25-26-24(27)28-15-17-8-6-7-16(2)13-17)21-14-19-12-11-18-9-4-5-10-20(18)22(19)29-21/h4-10,13-14H,3,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCMQAKGQOPVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC4=C(S3)C5=CC=CC=C5CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthothiophene core, which can be synthesized through cyclization reactions involving naphthol derivatives and sulfur-containing reagents under acidic or basic conditions.

The triazole ring is then introduced via a cycloaddition reaction, often using azide and alkyne precursors in the presence of a copper catalyst (CuAAC reaction). The final step involves the attachment of the ethyl and sulfanyl groups through nucleophilic substitution reactions, typically using alkyl halides and thiols under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the naphthothiophene moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution could introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule is of great interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties. Its triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure could also make it useful in the design of sensors or catalysts.

Mechanism of Action

The mechanism by which 3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could participate in hydrogen bonding or π-π interactions, while the naphthothiophene moiety might engage in hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Triazole Family

Substituent Variations
Compound Name Substituents Key Features Reference
Target Compound 4-ethyl, 5-[(3-methylbenzyl)sulfanyl], 3-(dihydronaphthothiophene) High lipophilicity due to fused rings -
4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4H-1,2,4-triazole-3(2H)-thione 4-ethyl, sulfanyl-linked triazole Conformational polymorphism observed in crystallography
3-((4-Bromobenzyl)thio)-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole 4-ethyl, 5-furyl, bromobenzyl thioether Molecular weight: 364.26; XLogP: 3.5
4-Substituted-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole Thiophene substituent, bromobenzyl Antimicrobial activity reported
5a: 4-Ethyl-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione Diphenyl-triazole sulfanyl group Melting point: 214–216°C

Key Observations :

  • The dihydronaphthothiophene group in the target compound likely enhances aromatic interactions compared to simpler thiophene or furan substituents (e.g., ).
  • The (3-methylbenzyl)sulfanyl group introduces steric bulk similar to bromobenzyl derivatives but with reduced electronegativity compared to halogenated analogs .
Physical and Computational Properties
  • Melting Points : Analogues with bulky groups (e.g., 5a: 214–216°C ) suggest the target compound may exhibit high thermal stability.
  • Hydrogen Bonding: The target compound has 0 hydrogen bond donors (like ), limiting solubility in polar solvents.
  • Lipophilicity : The fused dihydronaphthothiophene likely increases logP compared to furan (XLogP=3.5 in ) or thiophene derivatives.

Biological Activity

3-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole is a compound that falls within the category of triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C22H22N2S2
  • Molecular Weight : 390.52 g/mol
  • CAS Number : 477887-99-3

Biological Activity Overview

Triazoles have been extensively studied for their broad spectrum of biological activities. The compound in focus has shown potential in various pharmacological areas:

Antimicrobial Activity

Triazoles are commonly recognized for their antifungal properties. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various strains, including Candida species and Aspergillus species. The specific compound may share similar properties due to its structural characteristics that enhance interaction with microbial enzymes or cell membranes.

Anticancer Properties

Studies have reported that triazole derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The presence of the naphtho[1,2-b]thiophene moiety may contribute to enhanced cytotoxicity against cancer cell lines.

Anti-inflammatory Effects

Triazole compounds have demonstrated anti-inflammatory properties in several studies. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which is crucial in managing chronic inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining thiophene derivatives with triazole precursors.
  • Sulfanylation : Introducing sulfanyl groups through nucleophilic substitution reactions.
  • Cyclization : Formation of the triazole ring via cyclization reactions involving hydrazine derivatives.

Case Studies and Research Findings

StudyFindings
The compound exhibited significant antifungal activity against Candida albicans with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL.
In vitro studies showed that the compound induces apoptosis in cancer cell lines (e.g., HeLa cells) by activating caspase pathways.
Anti-inflammatory assays indicated a reduction in TNF-alpha levels in macrophage cultures treated with the compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,4-triazole derivatives with fused thiophene and benzylthio substituents?

  • Methodology : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing thiophene-carboxylic acid hydrazide with phenylisothiocyanate in ethanol forms thiosemicarbazide intermediates, followed by cyclization under acidic conditions . Microwave-assisted synthesis has also been employed to accelerate reactions and improve yields for structurally similar triazoles . Key steps include optimizing solvent polarity (e.g., ethanol or dichloromethane) and temperature (60–100°C) to stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure of this triazole derivative?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹ and N-H vibrations near 3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon frameworks .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., thione-thiol equilibrium) and crystal packing .

Q. How do substituents like the 3-methylbenzylsulfanyl group influence the compound’s reactivity?

  • Methodology : The 3-methylbenzylsulfanyl group enhances lipophilicity, affecting solubility and interaction with biological targets. Steric effects from the methyl group can slow nucleophilic substitution but improve stability against oxidation . Comparative studies using analogues with para-substituted benzyl groups (e.g., 4-fluoro or 4-nitro) reveal electronic effects on reaction kinetics .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data for this compound?

  • Methodology :

  • Geometry Optimization : B3LYP/6-311G(d,p) basis sets predict bond lengths and angles (e.g., C-S bond: 1.78 Å calculated vs. 1.75 Å experimental) .
  • Vibrational Frequencies : Match IR peaks to computed modes (e.g., 725 cm⁻¹ for C-S stretching) .
  • NMR Chemical Shifts : GIAO method correlates calculated shifts (e.g., δ 7.1 ppm for thiophene protons) with experimental data .
  • HOMO-LUMO Analysis : Predicts charge transfer interactions (e.g., ΔE = 3.2 eV indicates moderate reactivity) .

Q. How can researchers resolve contradictions between experimental and theoretical spectral data?

  • Methodology :

  • Solvent Effects : Include solvent models (e.g., PCM for ethanol) in DFT calculations to account for dielectric environments .
  • Tautomeric Equilibrium : Use variable-temperature NMR to detect thione ↔ thiol interconversion, which DFT may oversimplify .
  • Dynamic Effects : Molecular dynamics simulations (e.g., 100 ps trajectories) model conformational flexibility missed in static DFT .

Q. What strategies optimize reaction conditions for high-purity synthesis of triazole derivatives?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve cyclization rates, while ethanol minimizes side reactions .
  • Catalysis : Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution in thiophene rings .
  • Workup Protocols : Gradient chromatography (silica gel, hexane/EtOAc) isolates isomers; recrystallization in ethanol removes unreacted hydrazides .

Data Contradiction Analysis

Q. Why might biological activity data vary across studies for structurally similar triazoles?

  • Methodology :

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) alter IC₅₀ values .
  • Impurity Profiles : Residual solvents (e.g., DMSO) or byproducts (e.g., hydrazides) may interfere with bioassays .
  • Tautomerism : Thione forms often show higher antimicrobial activity than thiols due to improved membrane permeability .

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